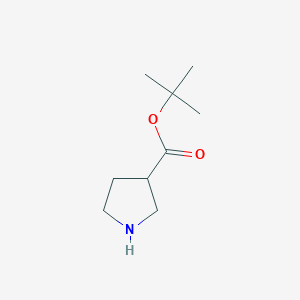

tert-Butyl Pyrrolidine-3-carboxylate

Description

The exact mass of the compound tert-Butyl Pyrrolidine-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl Pyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl Pyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-4-5-10-6-7/h7,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAHLXHVEMYNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625416 | |

| Record name | tert-Butyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91040-52-7 | |

| Record name | tert-Butyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl pyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: tert-Butyl Pyrrolidine-3-carboxylate in Medicinal Chemistry

[1]

Executive Summary

tert-Butyl Pyrrolidine-3-carboxylate (CAS: 91040-52-7 for racemate) is a specialized heterocyclic building block used extensively in drug discovery and peptide synthesis.[1][2] Structurally, it consists of a five-membered pyrrolidine ring with a carboxylate group at the 3-position protected as a tert-butyl ester.[1][3]

Its primary value lies in its orthogonal reactivity : the bulky tert-butyl ester protects the carboxylic acid from nucleophilic attack and basic conditions, while the secondary amine remains free for functionalization.[1] This allows researchers to derivatize the nitrogen atom (e.g., via amide coupling or reductive amination) without affecting the ester, which can later be removed under specific acidic conditions.[1][4] It serves as a precursor to

Physicochemical Profile

The following data summarizes the core physical and chemical constants for the free amine species.

| Property | Value | Notes |

| IUPAC Name | tert-butyl pyrrolidine-3-carboxylate | |

| CAS Number | 91040-52-7 (racemic)351369-16-9 (S-isomer)101385-93-7 (ketone analog - caution) | Verify stereochemistry before purchase.[1] |

| Molecular Formula | C | |

| Molecular Weight | 171.24 g/mol | |

| Appearance | Colorless to pale yellow oil | Hygroscopic; tends to darken on air exposure.[4] |

| Boiling Point | ~219 °C (Predicted) | Typically used without distillation or distilled under high vacuum.[1][4] |

| Density | 0.995 ± 0.06 g/cm³ | |

| pKa (Conjugate Acid) | ~9.42 | Secondary amine is basic; forms stable salts (HCl, TFA).[4] |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc | Limited solubility in water; soluble in aqueous acid.[4] |

| Storage | 2–8 °C, Inert Atmosphere | Store under Argon/Nitrogen to prevent oxidation. |

Synthetic Methodologies

Synthesis of the free amine ester requires a strategic protection group manipulation to ensure the amine is available while the ester remains intact.[1] Direct esterification of pyrrolidine-3-carboxylic acid is difficult due to zwitterionic character.[1]

Protocol A: The Orthogonal Protection Route (Recommended)

This route uses Cbz (Benzyloxcabonyl) protection for the amine, which is orthogonal to the acid-labile tert-butyl ester.[1][4]

-

N-Protection: React Pyrrolidine-3-carboxylic acid with Cbz-Cl and NaHCO

in water/dioxane to yield N-Cbz-pyrrolidine-3-carboxylic acid . -

Esterification: React the N-Cbz acid with isobutylene (gas) in the presence of catalytic H

SOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Note: Acid-catalyzed esterification with t-BuOH is slow due to steric bulk; isobutylene is preferred for scale.[1]

-

-

Deprotection: Perform hydrogenolysis (H

, Pd/C) in MeOH. The Cbz group is cleaved as toluene and COngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Crucial Logic: You cannot use N-Boc protection for this sequence because the final step to remove the N-protection would also cleave the tert-butyl ester.[1]

-

Protocol B: Asymmetric Michael Addition (De Novo)

For enantiopure synthesis (e.g., (3S)-isomer), a [3+2] cycloaddition strategy is often employed:

Reactivity & Orthogonality[1][4]

The utility of this scaffold rests on the differential reactivity of the amine and the ester.[1]

Figure 1: Orthogonal reactivity profile.[1][4] The green path represents N-functionalization, while the blue path represents the final deprotection to yield the active pharmaceutical ingredient precursor.[1]

Key Reaction Classes

-

N-Alkylation/Acylation: The secondary amine is highly nucleophilic.[1] It reacts readily with acid chlorides, sulfonyl chlorides, and isocyanates.[4]

-

Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)

to form tertiary amines.[4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Ester Cleavage: The tert-butyl group is resistant to saponification (LiOH/NaOH) due to steric hindrance.[1][4] It is cleaved quantitatively by TFA/DCM (1:1) or 4M HCl in Dioxane to yield the carboxylic acid.[1][4]

Applications in Drug Discovery[1][4][5]

Beta-Proline Mimetics

Unlike natural L-proline (an

-

Conformational Rigidity: Limits the rotatable bonds, locking peptides into specific secondary structures (e.g., turns or helices).[4]

-

Proteolytic Stability:

-amino acids are often resistant to endogenous proteases, increasing the half-life of peptide drugs.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Fragment-Based Drug Discovery (FBDD)

The molecule serves as an ideal "fragment" due to its low molecular weight (<200 Da) and defined vector geometry.[1][4]

Handling and Safety Information

-

Hazards: Classified as Irritant (Skin/Eye) .[1][4][5][6] The free amine is basic and can cause chemical burns if handled improperly.[1][4]

-

GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][4][5][6] Irrit.).

-

Storage: The free amine absorbs CO

from the air (forming carbamates).[4] Always store under inert gas (Argon/Nitrogen) at 2–8°C.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Stability: The tert-butyl ester is thermally stable up to ~100°C but will decompose in the presence of strong Lewis acids.[1]

References

-

ChemicalBook. (2025).[1][4] Pyrrolidine-3-carboxylic acid tert-butyl ester Properties and Safety. Retrieved from [1][4]

-

National Center for Biotechnology Information. (2025).[1][4] PubChem Compound Summary for CID 20801002, tert-butyl pyrrolidine-3-carboxylate.[1] Retrieved from [1][4]

-

Sigma-Aldrich. (2025).[1][4] Product Specification: N-Boc-pyrrolidine-3-carboxylic acid (Precursor).[1] Retrieved from [1][4]

-

Royal Society of Chemistry. (2025).[1][4] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition.[1][7][8] Organic & Biomolecular Chemistry.[4][9] Retrieved from [4]

-

European Chemicals Agency (ECHA). (2025).[1][4][5][6] Registration Dossier: tert-butyl pyrrolidine-3-carboxylate.[1][2] Retrieved from [4]

Sources

- 1. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]

- 2. PYRROLIDINE-3-CARBOXYLIC ACID TERT-BUTYL ESTER | 91040-52-7 [chemicalbook.com]

- 3. aablocks.com [aablocks.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride | C9H18ClNO2 | CID 163293402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-((Tert-butoxy)carbonyl)pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 2760529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: tert-Butyl Pyrrolidine-3-carboxylate

The following technical guide details the physicochemical properties, synthetic pathways, and application logic for tert-Butyl Pyrrolidine-3-carboxylate , a critical scaffold in medicinal chemistry.

Core Identity & Physicochemical Profile[1][2][3]

tert-Butyl Pyrrolidine-3-carboxylate (also known as Proline-beta-tert-butyl ester or pyrrolidine-3-carboxylic acid tert-butyl ester) is a specialized beta-amino acid derivative.[1] Unlike the common alpha-amino acid proline, the carboxylate functionality here is positioned at the C3 (beta) carbon, introducing unique conformational vectors in drug design.[1]

1. Molecular Specifications

| Property | Value | Notes |

| Molecular Formula | C₉H₁₇NO₂ | Free amine base |

| Molecular Weight | 171.24 g/mol | Base Value for Stoichiometry |

| MW (HCl Salt) | 207.70 g/mol | Common storage form (CAS: 2710510-52-2 for (R)-isomer) |

| Exact Mass | 171.1259 | Monoisotopic mass for HRMS |

| Physical State | Viscous Oil / Low-melting Solid | Free base is often an oil; Salts are crystalline solids |

| pKa (Calculated) | ~9.5 (Amine), ~-2.1 (Ester oxygen) | Amine is basic; Ester is acid-labile |

| Boiling Point | ~80 °C at 0.5 mmHg | Predicted; vacuum distillation required |

Critical Note on Stoichiometry: When designing parallel synthesis libraries, researchers often confuse the free base MW (171.24) with the hydrochloride salt MW (207.70).[1] Failure to account for the HCl counterion results in a 17.5% molar deficiency in the reaction, leading to incomplete conversion of electrophiles.[1]

Structural Utility in Drug Discovery

This scaffold serves two primary functions in medicinal chemistry: Conformational Restriction and Orthogonal Protection .[1]

-

Conformational Locking: The 5-membered pyrrolidine ring restricts the flexibility of the attached carboxylate group.[1] Unlike a linear beta-alanine chain, the pyrrolidine ring forces the C3-substituent into specific endo or exo envelope conformations.[1] This is vital for designing high-affinity ligands for GPCRs and proteases where entropic penalties upon binding must be minimized.[1]

-

Orthogonal Reactivity: The tert-butyl ester is acid-labile (cleaved by TFA/HCl) but stable to basic conditions (e.g., LiOH, NaOH).[1] This allows researchers to saponify other esters (methyl/ethyl) or alkylate the secondary amine without disturbing the C3-carboxylate protection.[1]

Synthetic Methodology

Direct esterification of pyrrolidine-3-carboxylic acid is challenging due to the competing nucleophilicity of the secondary amine.[1] Two robust protocols are recommended: the Isobutylene Route (Industrial) and the Cbz-Protection Route (Laboratory Scale).[1]

Protocol A: The Isobutylene Route (Acid-Catalyzed)

Best for large-scale preparation of the free amine salt.

-

Protonation: Suspend pyrrolidine-3-carboxylic acid in 1,4-dioxane. Add concentrated H₂SO₄ (1.5 equiv). This protonates the amine, rendering it non-nucleophilic.[1]

-

Esterification: Transfer the mixture to a pressure vessel. Condense isobutylene gas (excess) into the vessel at -78°C. Seal and stir at room temperature for 24–48 hours.

-

Workup: Vent excess isobutylene. Pour the mixture into cold, basic aqueous solution (NaHCO₃) to neutralize the acid.[1] Extract immediately with Ethyl Acetate.[1]

-

Isolation: The organic layer contains the free amine tert-butyl ester.[1] Treat with HCl/Dioxane to precipitate the stable HCl salt.[1]

Protocol B: The Cbz-Protection Route (Orthogonal)

Best for high-purity, enantioselective synthesis.

This method uses Benzyloxycarbonyl (Cbz) protection, which is removed by hydrogenolysis, leaving the acid-sensitive tert-butyl ester intact.[1]

Figure 1: Orthogonal synthesis pathway using Cbz protection to preserve the acid-labile tert-butyl ester.

Reactivity & Deprotection Mechanism

The utility of the tert-butyl group lies in its specific cleavage mechanism.[1] Unlike methyl esters (which cleave via B_AC2 mechanism using hydroxide), tert-butyl esters cleave via A_AL1 (Acid-catalyzed Alkyl-Oxygen cleavage) .[1]

Mechanism:

-

Protonation: The carbonyl oxygen is protonated by strong acid (TFA or HCl).[1]

-

Cleavage: The bulky tert-butyl group induces steric strain and stabilizes the resulting carbocation.[1] The O-tBu bond breaks, releasing the tert-butyl cation (tBu⁺).[1]

-

Scavenging: The tBu⁺ cation eliminates a proton to form isobutylene (gas) or is trapped by a scavenger (e.g., silane) to prevent re-alkylation of the scaffold.[1]

Figure 2: A_AL1 Hydrolysis Mechanism. The reaction is driven by the stability of the tert-butyl cation intermediate.

Standard Deprotection Protocol:

-

Reagent: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1]

-

Scavenger: Add 2.5% Triisopropylsilane (TIPS) if the molecule contains electron-rich aromatic rings (e.g., indoles) to prevent tert-butylation of the ring.[1]

-

Time: 1–2 hours at Room Temperature.

-

Monitoring: Disappearance of the t-Bu singlet (~1.45 ppm) in ¹H NMR.

Quality Control & Storage

-

Storage: The free amine is prone to air oxidation and carbamate formation (absorbing CO₂ from air).[1] Store under Argon/Nitrogen at -20°C. The HCl salt is stable at room temperature if kept desiccated.[1]

-

NMR Validation:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14158876, Butyl pyrrolidine-3-carboxylate.[1] Retrieved from [Link][1]

-

Sleebs, B. E., et al. (2011). Use of the Cbz group for orthogonal protection in the synthesis of pyrrolidine-based scaffolds.[1] Organic & Biomolecular Chemistry.[1][3][4] (General reference for Cbz/tBu orthogonality).

-

Marcantoni, E., et al. (2001). Selective deprotection of tert-butyl esters in the presence of other acid-sensitive groups.[1] Journal of Organic Chemistry, 66(12), 4430-4432.[1] (Mechanistic grounding for A_AL1 cleavage).

Sources

- 1. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+ [pearson.com]

- 4. rloginconsulting.com [rloginconsulting.com]

The Pyrrolidine Scaffold in Medicinal Chemistry: From Conformational Control to Clinical Success

[1][2]

Executive Summary

The shift in modern drug discovery from flat, aromatic-dominated structures to three-dimensional (

This technical guide dissects the pyrrolidine scaffold's role in medicinal chemistry, moving beyond basic descriptions to explore the causal relationships between its physicochemical properties (puckering, basicity) and its pharmacological success (ACE inhibitors, DPP-4 inhibitors, antivirals).[1][3]

Part 1: Physicochemical Foundations & Conformational Analysis[1][2][3]

The "Pucker" and Stereoelectronic Control

Unlike planar aromatic rings (e.g., pyrrole), pyrrolidine exists in a dynamic equilibrium of non-planar conformations to relieve torsional strain.[1][2] This "puckering" is critical for binding affinity.[1][2][3]

-

Envelope Conformation: The ring typically adopts an envelope shape where one atom (usually C3 or C4) projects out of the plane defined by the other four.[1][2]

-

The Fluorine Effect (Gauche Effect): Strategic fluorination is the gold standard for locking pyrrolidine conformation.[1][2][3]

-

Mechanism:[1][2][3][4][5][6] Due to the gauche effect , the C–F bond and the C–N bond prefer to be gauche (60°) to each other rather than anti (180°).[1][2]

-

Application:

-

Medicinal Impact:[1][2][3][7][8][9][10][11][12] This allows chemists to pre-organize the inhibitor into the bioactive conformation, reducing the entropic penalty upon binding to the protein target.[1][2][3]

-

Basicity and Solubility

Pyrrolidine is a strong base (

-

Solubility: This ionization drastically improves aqueous solubility, a common failure point for lipophilic drug candidates.[2][3]

-

Modulation: To optimize membrane permeability (logD), the basicity can be attenuated by:

Decision Matrix: Optimizing the Scaffold

The following decision tree illustrates how medicinal chemists manipulate the pyrrolidine core based on specific design challenges.

Figure 1: Strategic modification of the pyrrolidine scaffold to address common ADME and potency issues.

Part 2: Therapeutic Applications & Case Studies

The pyrrolidine ring is the 5th most common nitrogen heterocycle in FDA-approved drugs.[1][2][3][11] Its versatility is best understood through three distinct mechanisms of action.[1][2][3]

ACE Inhibitors: The Proline Mimics[1][2]

-

Drugs: Captopril, Enalapril, Lisinopril.[3]

-

Mechanism: Angiotensin-Converting Enzyme (ACE) cleaves the C-terminal dipeptide of Angiotensin I.[1][2] The pyrrolidine ring in these drugs mimics the C-terminal Proline of the natural substrate.[1][2][3]

-

Causality: The rigid pyrrolidine ring orients the carboxylate group to interact with the active site Zinc ion (

) and an arginine residue, while the amide carbonyl mimics the scissile peptide bond.[1][2]

DPP-4 Inhibitors: The Nitrile Warhead[1][2]

-

Mechanism: These drugs treat Type 2 Diabetes by inhibiting Dipeptidyl Peptidase-4.[1][2][3]

-

Key Feature: A nitrile group (-CN) attached to the pyrrolidine ring (often at C2).[1][2][3]

-

Causality: The pyrrolidine ring fits into the S1 specificity pocket (which prefers proline-like structures).[1][2][3] The nitrile group acts as an electrophilic "warhead," forming a reversible covalent imidate adduct with the catalytic Serine-630 residue of the enzyme.[1][2][3]

HCV Protease Inhibitors: Macrocyclic Constraint

-

Mechanism: Inhibition of the NS3/4A protease of the Hepatitis C Virus.[1][2][3]

-

Key Feature: The pyrrolidine is often part of a macrocycle.[1][2][3]

-

Causality: The scaffold serves as a rigid linker that constrains the peptide backbone into a beta-strand conformation, essential for binding to the shallow protease active site.[1][2][3]

Data Summary: Top Pyrrolidine Drugs

| Drug Name | Target | Indication | Role of Pyrrolidine |

| Lisinopril | ACE | Hypertension | Proline mimic; Zinc binding orientation.[1][2][3] |

| Sitagliptin | DPP-4 | Type 2 Diabetes | Fused triazolo-pyrazine scaffold (pyrrolidine derivative) binds S1 pocket.[1][2][3] |

| Vildagliptin | DPP-4 | Type 2 Diabetes | Cyanopyrrolidine; covalent trap for catalytic Serine.[1][2][3] |

| Clemastine | H1 Receptor | Allergy | Spacer; provides basic nitrogen for receptor interaction.[1][2][3] |

| Telaprevir | HCV NS3 | Hepatitis C | Part of peptidomimetic backbone; hydrophobic interactions.[1][2][3] |

Part 3: Synthetic Methodologies

While simple pyrrolidines can be made via cyclization of amino alcohols, complex medicinal targets require stereoselective synthesis.[2][3] The [3+2] Cycloaddition of Azomethine Ylides is the premier method for generating highly substituted pyrrolidines.[1][2][3]

Protocol: Enantioselective [3+2] Cycloaddition

This protocol describes the synthesis of a chiral pyrrolidine scaffold using a Cu(I)/Chiral Ligand catalytic system.[1][2][3]

Reaction Overview:

Materials:

-

Precursor: Glycine imino ester (generated from glycine ethyl ester and an aldehyde).[1][2][3]

-

Catalyst:

. -

Ligand: (R)-Fesulphos or similar chiral ferrocenyl ligand.[1][2][3]

-

Base: Triethylamine (

).[1][2][3]

Step-by-Step Methodology:

-

Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve

(3 mol%) and the Chiral Ligand (3.3 mol%) in anhydrous DCM (2 mL).[1][2][3] Stir for 30 minutes at Room Temperature (RT) to form the active complex. -

Dipole Generation: Add the imino ester substrate (1.0 equiv) to the catalyst solution.[1][2][3]

-

Deprotonation: Cool to -20°C. Add

(1.2 equiv). The color change indicates the formation of the metallo-azomethine ylide dipole.[1][2][3] -

Cycloaddition: Add the dipolarophile (1.2 equiv) dropwise.

-

Reaction: Stir at -20°C for 12-24 hours. Monitor by TLC or LC-MS for consumption of the imino ester.[1][2][3]

-

Quench & Workup: Filter the mixture through a short pad of silica gel to remove the copper catalyst.[1][2][3] Wash with

.[1][2][3] -

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

-

Stereochemistry Check: Analyze the product via Chiral HPLC.[1][2][3] The expected endo-adduct usually predominates due to secondary orbital interactions.[1][2][3]

-

NMR Validation: The coupling constant (

) between H2 and H3 protons in

Mechanism of Action (Visualized)

Figure 2: Mechanistic flow of the metal-catalyzed 1,3-dipolar cycloaddition.

Part 4: Metabolic Liabilities & Mitigation[1][2][3]

A critical aspect of using pyrrolidine scaffolds is managing their metabolic fate.[1][2][3] The ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1][2][3]

The Alpha-Hydroxylation Pathway

The carbons adjacent to the nitrogen (positions 2 and 5) are "metabolic hotspots."[1][2][3]

-

Single Electron Transfer (SET): CYP450 abstracts an electron from the nitrogen lone pair.[1][2][3]

-

Hydrogen Abstraction: Loss of a proton from the alpha-carbon forms an iminium ion.[1][2][3]

-

Rebound: Hydroxylation occurs, forming an

-carbinolamine.[1][2][3] -

Ring Opening: The carbinolamine is unstable and often collapses to open the ring, forming an aldehyde/ketone and a primary amine, destroying pharmacological activity or creating toxic metabolites.[2][3]

Mitigation Strategies

To prevent this, medicinal chemists employ Metabolic Blocking :

-

Steric Shielding: Introducing a gem-dimethyl group at the

-position prevents enzyme approach.[1][2][3] -

Electronic Deactivation: Adding electron-withdrawing groups (e.g.,

) adjacent to the nitrogen lowers the electron density of the lone pair, making the initial SET step more difficult.[1][2] -

Scaffold Hopping: Replacing pyrrolidine with Azetidine (4-membered ring) often reduces metabolic liability while maintaining basicity.[1][2][3]

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[3] Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry. [Link][1][2]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Adrio, J., & Carretero, J. C. (2014).[1][3] Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. [Link][1][2]

-

Pang, Y. et al. (2023).[1][2][3] Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Meanwell, N. A. (2011).[1][2][3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. [Link][1][2]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. diva-portal.org [diva-portal.org]

- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Investigations on the in vitro and in vivo metabolic fate of the new synthetic opioid desmethylmoramide using HPLC-HRMS/MS for toxicological screening purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Strategic Utility of tert-Butyl Pyrrolidine-3-carboxylate: Synthetic Mechanics & Pharmacophore Logic

[1]

Executive Summary

tert-Butyl Pyrrolidine-3-carboxylate is not a standalone therapeutic agent but a high-value privileged scaffold and synthetic intermediate in medicinal chemistry.[1][2] Its "Mechanism of Action" is therefore defined by two distinct operational modalities:

-

Synthetic Mechanism: It functions as an orthogonally protected building block, allowing precise, sequential functionalization of the pyrrolidine ring (nitrogen) while preserving the carboxylic acid moiety.[2]

-

Pharmacophoric Mechanism: Upon incorporation into a drug candidate, the pyrrolidine ring imposes conformational restriction, positioning functional groups into specific vectors to maximize ligand-target binding affinity (e.g., in GPCR ligands and protease inhibitors).[2]

This guide dissects the chemical reactivity, structural advantages, and validated protocols for utilizing this scaffold in drug discovery.[2][3]

Part 1: The Synthetic Mechanism (Chemical Reactivity)[2]

The Logic of Orthogonal Protection

The primary utility of tert-butyl pyrrolidine-3-carboxylate lies in the steric bulk and electronic stability of the tert-butyl ester.[2] Unlike methyl or ethyl esters, the tert-butyl group renders the carboxylate resistant to nucleophilic attack (e.g., saponification by OH⁻) and hydrogenolysis. This creates an orthogonal protection strategy essential for complex synthesis.[2]

-

Base Stability: The bulky t-butyl group prevents hydrolysis under basic conditions used to alkylate or acylate the pyrrolidine nitrogen.[1][2]

-

Acid Lability: The ester is cleaved only under specific acidic conditions (TFA or HCl), releasing the free acid without affecting other acid-stable groups (like Cbz) if managed correctly, or simultaneously cleaving Boc groups if desired.[2]

Mechanism of Deprotection (The "Action" in Synthesis)

The cleavage of the tert-butyl ester follows an E1 Elimination mechanism, distinct from the standard hydrolysis of primary esters.

-

Protonation: The carbonyl oxygen is protonated by a strong acid (TFA).[1][2]

-

Fragmentation: The bond between the tert-butyl oxygen and the tert-butyl carbon breaks, generating a stable tert-butyl carbocation and the free carboxylic acid.[1][2]

-

Elimination: The tert-butyl carbocation rapidly eliminates a proton to form isobutylene (gas), which drives the reaction to completion by leaving the system.[1][2]

Visualization: Orthogonal Protection Logic

The following diagram illustrates the strategic decision-making process when using this scaffold in multi-step synthesis.

Figure 1: Orthogonal workflow demonstrating the stability of the tert-butyl ester during Nitrogen modification, followed by selective acidic deprotection.

Part 2: The Pharmacophoric Mechanism (Medicinal Chemistry)[2]

When incorporated into a bioactive molecule, the pyrrolidine-3-carboxylate moiety acts as a structural anchor .[2]

Conformational Restriction

Linear alkyl amines (like propylamines) have high entropic freedom, often leading to "entropic penalties" upon binding to a protein target.[1][2] The pyrrolidine ring locks the nitrogen and the carboxylate (or its derivative) into a specific spatial arrangement.[1][2]

-

Pucker Control: The ring exists in a dynamic equilibrium between envelope conformations (C3-endo/C3-exo).[2] Substituents at the 3-position (the carboxylate) stabilize specific puckers, pre-organizing the molecule for binding.[2]

Vector Positioning[2]

-

3R vs. 3S Stereochemistry: The chirality at the 3-position is often the "make-or-break" factor for potency.[2] For example, in DPPIV inhibitors (diabetes), the specific orientation of the nitrile or amide derived from this carboxylate is critical for interacting with the enzyme's catalytic triad.

-

Metabolic Stability: The steric bulk of the pyrrolidine ring adjacent to the carbonyl can retard metabolic hydrolysis by esterases compared to linear chains.

Part 3: Validated Experimental Protocols

The following protocols are standardized for high reproducibility.

Protocol A: N-Functionalization (Amide Coupling)

Use this to attach a pharmacophore to the Nitrogen while keeping the t-butyl ester intact.[1][2]

Reagents:

Step-by-Step:

-

Dissolution: Dissolve the Carboxylic Acid (1.0 eq) in dry DMF (0.1 M concentration).

-

Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes at Room Temperature (RT) to activate the acid.

-

Addition: Add tert-Butyl Pyrrolidine-3-carboxylate HCl salt (1.0 eq) followed by an additional 1.5 eq of DIPEA.

-

Critical Check: Ensure pH is >8 (wet pH paper) to liberate the free amine from the HCl salt.[2]

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid + Pyrrolidine - H2O).[2]

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes excess acid), water, and brine. Dry over Na₂SO₄.[2][4]

Protocol B: Selective Deprotection of the tert-Butyl Ester

Use this to reveal the carboxylic acid for further reaction.

Reagents:

-

Trifluoroacetic Acid (TFA)[2]

-

Dichloromethane (DCM)[2]

-

Triethylsilane (Scavenger - Optional but recommended)[2]

Step-by-Step:

-

Preparation: Dissolve the substrate in DCM (0.1 M). Cool to 0°C.[2]

-

Acidification: Add TFA dropwise. Final ratio should be DCM:TFA (2:1 or 1:1 v/v).[2]

-

Scavenger Note: If the molecule contains electron-rich aromatics (e.g., indole, phenol), add 2.5% Triethylsilane (TES) to scavenge the tert-butyl cations and prevent alkylation by-products.[2]

-

-

Reaction: Warm to RT and stir for 1–3 hours.

-

Endpoint: TLC will show the disappearance of the non-polar ester and appearance of the polar acid (streaks on silica).

-

-

Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA azeotropically.[2]

-

Result: The product is usually isolated as the TFA salt.

-

Data Summary: Deprotection Conditions Comparison

| Reagent System | Conditions | Selectivity | Pros | Cons |

| TFA / DCM | RT, 1-3 hrs | Cleaves Boc, tBu esters | Standard, fast, high yield | Corrosive, requires scavenging |

| 4M HCl / Dioxane | RT, 2-6 hrs | Cleaves Boc, tBu esters | Volatile by-products | Can hydrolyze sensitive amides |

| H₃PO₄ (85%) / Toluene | 60°C, 4-8 hrs | Selective for tBu over Boc | Chemoselective | Slower, requires heat |

Part 4: Applications & Case Studies

GRP40 Agonists (Diabetes)

Research indicates that pyrrolidine-3-carboxylic acid derivatives act as potent agonists for the G-protein coupled receptor 40 (GRP40).[1][2] The tert-butyl ester is used as the key intermediate to construct the core, after which the acid is deprotected and coupled to aromatic moieties. The rigid pyrrolidine core orients the lipophilic tails into the receptor's binding crevice.

Prolyl Oligopeptidase (POP) Inhibitors

The scaffold mimics the structure of proline.[1][2] By substituting the 3-position (via the carboxylate vector), researchers have developed inhibitors that selectively target POP over other serine proteases.[1][2] The tert-butyl protection allows for the synthesis of the "warhead" (electrophile) on the nitrogen before the recognition motif is finalized at the C3 position.[2]

References

-

ChemicalBook. (2025).[2][5] tert-Butyl 3-aminopyrrolidine-1-carboxylate Synthesis and Properties. Retrieved from [2]

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2756485, tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [2]

-

Organic Chemistry Portal. (2024).[2] Protection and Deprotection of tert-Butyl Esters. Retrieved from

-

BenchChem. (2024).[2] The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Retrieved from

-

MDPI. (2024).[2] Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives. Molecules. Retrieved from [2]

Sources

- 1. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride | C9H18ClNO2 | CID 163293402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 2756485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. tert-Butyl 3-aminopyrrolidine-1-carboxylate | 186550-13-0 [chemicalbook.com]

The Indispensable Role of N-Boc Protected Pyrrolidines: A Technical Guide to Their Physical and Chemical Properties

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the pyrrolidine ring is a ubiquitous and invaluable scaffold. Its presence in a multitude of natural products, approved drugs, and advanced materials underscores its significance. However, the inherent reactivity of the secondary amine within the pyrrolidine nucleus necessitates a robust protection strategy to achieve selective chemical transformations. The introduction of the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone of this strategy, offering a stable yet readily cleavable masking agent. This guide provides an in-depth exploration of the physical and chemical properties of N-Boc protected pyrrolidines, offering field-proven insights for researchers, scientists, and drug development professionals.

The Physicochemical Landscape of N-Boc Protected Pyrrolidines

The installation of the N-Boc group profoundly alters the physicochemical properties of the parent pyrrolidine. The parent pyrrolidine is a colorless, water-miscible liquid with a characteristic amine odor.[1][2] In contrast, N-Boc protected pyrrolidines are generally solids or high-boiling liquids with significantly reduced water solubility. This increased lipophilicity enhances their solubility in a wide range of organic solvents, a critical attribute for their utility in synthesis.

Comparative Physical Properties

The physical properties of N-Boc protected pyrrolidines are highly dependent on the nature and position of substituents on the pyrrolidine ring. The following table summarizes the key physical data for a selection of commonly encountered derivatives, illustrating the impact of various functional groups.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Solubility |

| N-Boc-pyrrolidine | C₉H₁₇NO₂ | 171.24[3] | Liquid | N/A | 91-92 / 20 mmHg[4] | Soluble in most organic solvents |

| N-Boc-3-pyrrolidinone | C₉H₁₅NO₃ | 185.22[5] | Low melting solid | 34-38[6] | 270.9 (predicted)[6] | Soluble in Dichloromethane, Ethyl Acetate, Methanol; Insoluble in water[6] |

| (R)-(-)-N-Boc-3-pyrrolidinol | C₉H₁₇NO₃ | 187.24[7] | Solid | 61-64 | N/A | Soluble in organic solvents |

| N-Boc-3-pyrrolidinecarboxylic acid | C₁₀H₁₇NO₄ | 215.25 | Off-white solid | 133-138[8] | 337 (predicted)[8] | Soluble in DMF, Methanol; Sparingly soluble in acetic acid; Practically insoluble in water[8] |

This data highlights a clear trend: the introduction of polar functional groups such as hydroxyl or carboxylic acid moieties increases the melting point and can significantly impact solubility profiles.

Spectroscopic Characterization: A Chemist's Fingerprint

The unambiguous identification and characterization of N-Boc protected pyrrolidines rely heavily on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The Boc group gives rise to a characteristic singlet in the ¹H NMR spectrum at approximately 1.4-1.5 ppm, integrating to nine protons. In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group appears around 80 ppm, and the methyl carbons resonate at approximately 28.4 ppm.[9] The signals corresponding to the pyrrolidine ring protons and carbons are influenced by the presence and stereochemistry of other substituents.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an N-Boc protected pyrrolidine is the strong carbonyl stretching vibration of the carbamate group, typically observed in the region of 1680-1710 cm⁻¹. This band serves as a reliable diagnostic for the presence of the Boc protecting group.[9]

-

Mass Spectrometry (MS): In mass spectrometry, N-Boc protected pyrrolidines often exhibit a characteristic fragmentation pattern involving the loss of the tert-butyl group (M-57) or isobutylene (M-56), and the subsequent loss of carbon dioxide (M-101).[3]

Chemical Properties and Reactivity: The Influence of the Boc Group

The N-Boc group is not merely a passive spectator; it actively influences the conformation and reactivity of the pyrrolidine ring. This understanding is paramount for designing effective synthetic strategies.

Conformational Control: Puckering of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in dynamic equilibrium between various envelope and twisted conformations.[10] The bulky N-Boc group, due to steric hindrance and electronic effects, can significantly influence this conformational preference. For instance, in substituted prolines, the electronegativity and steric bulk of substituents at the 4-position, in conjunction with the N-acyl group, dictate the ring's pucker, which can be either Cγ-exo (C4 pointing away from the carboxyl group) or Cγ-endo (C4 pointing towards the carboxyl group).[11][12] This conformational locking is a powerful tool in asymmetric synthesis, allowing for the precise spatial arrangement of reactive groups.

Caption: Workflow for asymmetric α-functionalization.

The Critical Step: N-Boc Deprotection

The utility of the Boc group lies in its stability under a wide range of conditions, yet its facile removal when desired. [13]The choice of deprotection method is dictated by the overall functionality of the molecule, particularly its sensitivity to acidic or thermal conditions.

Acid-Catalyzed Deprotection

The most common method for N-Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. [14][15]The mechanism proceeds via protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine as its corresponding salt. [16] Standard Protocol for TFA-Mediated N-Boc Deprotection:

-

Dissolve the N-Boc protected pyrrolidine in dichloromethane (DCM) (e.g., 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (typically 5-10 equivalents) dropwise.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

The resulting amine salt can often be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) during an extractive workup.

Alternative Deprotection Methodologies

For substrates containing acid-sensitive functional groups, alternative, milder deprotection protocols are required. [14]

-

Thermal Deprotection: Heating the N-Boc protected compound, sometimes in a high-boiling solvent, can effect the removal of the Boc group.

-

Lewis Acid-Mediated Deprotection: Certain Lewis acids can catalyze the cleavage of the Boc group.

-

Oxalyl Chloride in Methanol: This provides a mild method for the selective deprotection of N-Boc groups in the presence of other acid-labile functionalities. [13]

Caption: Decision tree for N-Boc deprotection.

Conclusion

N-Boc protected pyrrolidines are more than just masked amines; they are versatile and highly tunable synthetic intermediates. The Boc group imparts favorable physical properties, such as enhanced solubility in organic solvents, and exerts profound control over the chemical reactivity of the pyrrolidine ring. A thorough understanding of these properties, from conformational preferences to the nuances of deprotection, is essential for leveraging the full synthetic potential of this important class of compounds. The insights and protocols provided in this guide serve as a foundational resource for scientists engaged in the design and synthesis of novel molecules for a wide array of applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]

-

Conti, P., et al. (2016). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 21(4), 449. Available at: [Link]

-

Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25163–25171. Available at: [Link]

-

O'Brien, P., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(12), 5472-5475. Available at: [Link]

-

Tassoti, S., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 86(17), 11847–11854. Available at: [Link]

-

O'Brien, P., et al. (2004). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. Journal of the American Chemical Society, 126(47), 15480-15489. Available at: [Link]

-

Beak, P., et al. (1994). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society, 116(8), 3231-3239. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643455, N-Boc-pyrrolidine. Retrieved from [Link]

-

American Chemical Society. (2026, January 23). A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]

-

Beilstein Journals. (2024, July 12). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4416939, 1-Boc-3-pyrrolidinol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, July 28). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. ACS Central Science. Available at: [Link]

-

ResearchGate. (2025, August 8). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

American Chemical Society. (n.d.). An Experimental and Computational Study of the Enantioselective Lithiation of N-Boc-pyrrolidine Using Sparteine-like Chiral Diamines. Journal of the American Chemical Society. Available at: [Link]

-

PubMed. (n.d.). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Retrieved from [Link]

-

American Chemical Society. (n.d.). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N -Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolizidine alkaloid. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews. Available at: [Link]

-

MDPI. (n.d.). Primary Pyrrolimines and Pyridinimines. Molecules. Available at: [Link]

-

American Chemical Society. (n.d.). Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 2. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Boc-四氢吡咯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 [m.chemicalbook.com]

- 7. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

The Pyrrolidine Scaffold: A Privileged Motif for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic pharmaceuticals.[1][2][3][4][5][6][7][8] Its inherent structural features, including its sp³-hybridized nature, stereogenic centers, and conformational flexibility, provide a three-dimensional framework ideal for intricate molecular interactions with biological targets.[3][6][9][10] This guide delves into the key therapeutic targets of pyrrolidine-based compounds, elucidating the underlying mechanisms of action and providing detailed experimental workflows for their investigation. We will explore the pivotal role of this versatile scaffold in the development of treatments for a spectrum of diseases, including cancer, diabetes, central nervous system (CNS) disorders, and infectious and inflammatory conditions.

The Significance of the Pyrrolidine Scaffold in Drug Discovery

The prevalence of the pyrrolidine motif in clinically approved drugs underscores its importance in drug design.[2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling a high degree of selectivity and potency for specific biological targets.[3][9] This conformational restriction can be finely tuned through the strategic placement of substituents, influencing the puckering of the ring and, consequently, its pharmacological efficacy.[3] Furthermore, the pyrrolidine ring can serve as a versatile synthetic handle for the construction of complex molecular architectures, including spiro- and fused-ring systems, expanding the accessible chemical space for drug discovery.[2][3]

Therapeutic Targets in Oncology

Pyrrolidine-based compounds have emerged as a promising class of anticancer agents, targeting various facets of tumor progression, from uncontrolled proliferation to metastasis.[1][5][11]

Chemokine Receptor CXCR4: Halting the Metastatic Cascade

The CXCL12/CXCR4 signaling axis is a critical pathway in cancer metastasis, guiding cancer cells to distant organs.[1][2][3][12] Pyrrolidine-containing molecules have been successfully developed as potent CXCR4 antagonists, disrupting this interaction and inhibiting cancer cell migration and invasion.[1][13]

Signaling Pathway:

Binding of the chemokine CXCL12 to its receptor, CXCR4, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This primarily involves the activation of the Gαi subunit, leading to the stimulation of downstream pathways such as the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) and the Ras/Raf/MEK/ERK pathways.[4][9][11][12][14][15] These pathways collectively promote cell survival, proliferation, and motility, all of which are hallmarks of metastasis.[2][12]

Figure 1: Simplified CXCL12/CXCR4 signaling pathway and its inhibition by pyrrolidine-based antagonists.

Experimental Workflows:

-

CXCR4 Receptor Binding Assay (Flow Cytometry): This assay quantifies the ability of a pyrrolidine compound to displace a fluorescently labeled ligand (e.g., CXCL12) from CXCR4-expressing cells. The rationale for using a cell-based binding assay is to assess compound affinity in a more physiologically relevant context than with isolated membrane preparations.[2][3]

-

Protocol:

-

Culture CXCR4-expressing cells (e.g., Jurkat cells) to the desired density.

-

Wash and resuspend the cells in assay buffer.

-

In a 96-well plate, incubate the cells with varying concentrations of the test pyrrolidine compound or a known CXCR4 antagonist (positive control, e.g., AMD3100) for a defined period.

-

Add a fixed concentration of fluorescently labeled CXCL12 and incubate to allow binding to reach equilibrium.

-

Wash the cells to remove unbound ligand.

-

Analyze the fluorescence intensity of the cell-bound ligand using a flow cytometer.

-

Self-Validation: Include wells with cells only (negative control for binding), cells with fluorescent ligand only (maximum binding), and cells with a saturating concentration of a known unlabeled antagonist followed by the fluorescent ligand (non-specific binding).

-

-

-

Calcium Flux Assay: This functional assay measures the downstream signaling of CXCR4 activation by monitoring changes in intracellular calcium levels. It provides a direct measure of the compound's antagonistic activity.

-

Protocol:

-

Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM).[9]

-

Wash the cells and resuspend them in an appropriate buffer.

-

In a microplate reader equipped for fluorescence measurement (e.g., FLIPR), record the baseline fluorescence.[4]

-

Add varying concentrations of the test pyrrolidine compound and incubate.

-

Stimulate the cells with a known concentration of CXCL12 and immediately measure the change in fluorescence over time.

-

Self-Validation: Include a positive control (CXCL12 alone to elicit maximum calcium flux) and a negative control (untreated cells). An ionophore like ionomycin can be used as a positive control for dye loading and cell viability.[9]

-

-

Epidermal Growth Factor Receptor (EGFR): Inhibiting Proliferation Signals

EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling cascades promoting cell growth and proliferation.[15][16] Pyrrolidine derivatives have been investigated as EGFR inhibitors.

Signaling Pathway:

Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of key downstream pathways, including the PI3K/AKT/mTOR and Ras/Raf/MAPK pathways, which are central to cancer cell proliferation and survival.[15][16]

Figure 2: EGFR signaling pathway and its inhibition by pyrrolidine-based compounds.

Experimental Workflow:

-

EGFR Kinase Activity Assay: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR. The choice of a biochemical assay allows for the direct assessment of target engagement without the complexities of a cellular environment.

-

Protocol:

-

In a microplate, add the purified recombinant EGFR enzyme to a reaction buffer.

-

Add varying concentrations of the test pyrrolidine compound or a known EGFR inhibitor (e.g., gefitinib) as a positive control.

-

Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a synthetic peptide).[17][18]

-

After incubation, quantify the phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP formation.[19]

-

Self-Validation: Include a no-enzyme control (background), a no-inhibitor control (maximum activity), and a known inhibitor (positive control for inhibition).

-

-

Other Notable Anticancer Targets

| Target Enzyme/Receptor | Therapeutic Rationale | Pyrrolidine Compound Example |

| Matrix Metalloproteinases (MMPs) | Inhibition of MMPs (e.g., MMP-2, MMP-9) prevents the degradation of the extracellular matrix, a crucial step in tumor invasion and metastasis.[20] | Benzofuroxane pyrrolidine hydroxamates[1] |

| Histone Deacetylase 2 (HDAC2) | HDAC2 inhibition leads to the re-expression of tumor suppressor genes, inducing apoptosis and cell cycle arrest in cancer cells.[21][22] | Spiro[pyrrolidine-3,3'-oxindoles][3] |

| Prohibitin 2 (PHB2) | PHB2 is involved in transcriptional repression and estrogen receptor signaling; its inhibition can be beneficial in breast cancer.[3] | Spiro[pyrrolidine-3,3'-oxindoles][3] |

Therapeutic Targets in Metabolic Disorders

Pyrrolidine derivatives have shown significant promise in the management of type 2 diabetes by targeting key enzymes and receptors involved in glucose homeostasis.

α-Glucosidase and Aldose Reductase (ALR2): Dual Inhibition for Diabetic Complications

Polyhydroxylated pyrrolidines act as dual inhibitors of α-glucosidase and aldose reductase, offering a multi-pronged approach to managing diabetes and its complications.[3]

Mechanism of Action:

-

α-Glucosidase Inhibition: By inhibiting α-glucosidase in the intestine, these compounds slow down the breakdown of complex carbohydrates into glucose, thereby reducing post-meal blood sugar spikes.[12]

-

Aldose Reductase (ALR2) Inhibition: ALR2 is the first enzyme in the polyol pathway, which converts glucose to sorbitol.[23] Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and the development of diabetic complications like retinopathy, nephropathy, and neuropathy.[23][24][25][26] Pyrrolidine-based inhibitors block this pathway, mitigating these long-term complications.

Experimental Workflow:

-

In Vitro α-Glucosidase Inhibition Assay: This colorimetric assay measures the inhibition of α-glucosidase activity. The rationale is to directly quantify the compound's effect on the target enzyme.

-

Protocol:

-

In a 96-well plate, pre-incubate the α-glucosidase enzyme with varying concentrations of the test pyrrolidine compound or a known inhibitor like acarbose (positive control).[13][27]

-

Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[13][27]

-

After incubation, stop the reaction and measure the absorbance of the product, p-nitrophenol, at 405 nm.[13][27]

-

Self-Validation: Include a blank (no enzyme), a control (enzyme and substrate without inhibitor), and a positive control (acarbose).

-

-

-

In Vitro Aldose Reductase (ALR2) Inhibition Assay: This spectrophotometric assay determines the inhibitory effect of compounds on ALR2 by measuring the consumption of the cofactor NADPH.

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the ALR2 enzyme (often from rat lens or recombinant human ALR2).[16][28]

-

Add varying concentrations of the test pyrrolidine compound or a known ALR2 inhibitor (e.g., epalrestat) as a positive control.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.[16][28]

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[16][28]

-

Self-Validation: Include a control reaction without the inhibitor to determine the maximum enzyme activity.

-

-

G-Protein Coupled Receptor 40 (GPR40): Enhancing Insulin Secretion

Pyrrolidine-based compounds have been developed as agonists for GPR40 (also known as Free Fatty Acid Receptor 1), a receptor that potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[3][19][29][30]

Signaling Pathway:

Activation of GPR40 by long-chain fatty acids or synthetic agonists leads to the activation of the Gαq/11 pathway.[29] This results in the activation of phospholipase C, which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and the increased intracellular calcium concentration enhances insulin secretion.[29] Some synthetic agonists can also couple to Gαs, leading to an increase in cyclic AMP (cAMP), which further potentiates insulin release.[27]

Figure 3: GPR40 signaling pathway leading to insulin secretion.

Therapeutic Targets in Central Nervous System (CNS) Disorders

The pyrrolidine scaffold is a key component of drugs targeting CNS disorders, including epilepsy and neurodegenerative diseases.[16]

Voltage-Gated Sodium and Calcium Channels: Modulating Neuronal Excitability

Pyrrolidine-2,5-dione derivatives have shown anticonvulsant activity by interacting with voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs).[3] By blocking these channels, these compounds reduce excessive neuronal firing, which is a hallmark of seizures.

Experimental Workflow:

-

Electrophysiology (Patch-Clamp): This is the gold standard for studying ion channel function and modulation by drugs. The rationale is to directly measure the ion currents through the channels in real-time.

-

Protocol:

-

Culture neurons or cells expressing the target ion channel.

-

Using a micropipette, form a high-resistance seal with the cell membrane (cell-attached or whole-cell configuration).

-

Apply voltage protocols to elicit ion currents through the channels.

-

Perfuse the cells with varying concentrations of the test pyrrolidine compound and record the changes in the ion currents.

-

Self-Validation: Use a known channel blocker (e.g., tetrodotoxin for sodium channels) as a positive control.

-

-

Acetylcholinesterase (AChE): A Target in Alzheimer's Disease

Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease. Spirooxindole pyrrolidine derivatives have been identified as AChE inhibitors.[2]

Therapeutic Targets in Infectious and Inflammatory Diseases

Pyrrolidine-based compounds exhibit a broad spectrum of activity against bacteria, fungi, viruses, and parasites, and also possess anti-inflammatory properties.[2][5][31]

Bacterial Protein Synthesis: The Target of Anisomycin

Anisomycin, a naturally occurring pyrrolidine alkaloid, is a potent inhibitor of bacterial protein synthesis.[1][2] It binds to the 60S ribosomal subunit and blocks the peptidyl transferase reaction, thereby halting protein elongation.[7][31][32][33]

Experimental Workflow:

-

In Vitro Bacterial Protein Synthesis Inhibition Assay: This assay assesses the ability of a compound to inhibit protein synthesis in a bacterial cell-free system or in whole bacteria.

-

Protocol:

-

Prepare a bacterial lysate or use a commercially available in vitro translation kit.

-

In a reaction mixture, combine the lysate, amino acids (one of which is radiolabeled, e.g., ³⁵S-methionine), and an mRNA template.

-

Add varying concentrations of the test pyrrolidine compound or a known protein synthesis inhibitor (e.g., chloramphenicol) as a positive control.

-

Incubate to allow for protein synthesis.

-

Precipitate the newly synthesized proteins and measure the incorporated radioactivity using a scintillation counter.

-

Self-Validation: Include a no-template control (background) and a no-inhibitor control (maximum synthesis).

-

-

NF-κB Signaling Pathway: A Key Player in Inflammation

Pyrrolidine dithiocarbamate (PDTC) is a well-known inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[6][34][35] PDTC prevents the degradation of IκB, the inhibitory subunit of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[34][35]

Cardiovascular Targets: The Renin-Angiotensin System

Pyrrolidine-containing drugs, such as captopril, are cornerstone therapies for hypertension and heart failure.[16]

Angiotensin-Converting Enzyme (ACE): A Target for Hypertension

Captopril, a proline (a pyrrolidine-carboxylic acid) derivative, is a potent inhibitor of ACE. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[36][37] By inhibiting ACE, captopril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[28][36][37]

Conclusion

The pyrrolidine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, offering a foundation for the development of a wide array of therapeutic agents. Its unique conformational properties and synthetic tractability have enabled the design of potent and selective modulators of a diverse range of biological targets. The continued exploration of pyrrolidine-based compounds, guided by a deep understanding of their target biology and the application of robust experimental methodologies, holds immense promise for the discovery of novel and effective treatments for a multitude of human diseases.

References

-

Gümüş, P., Gökçe, G., Çakır, D., De Vita, D., & Diego, F. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Gümüş, P., Gökçe, G., Çakır, D., De Vita, D., & Diego, F. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

-

Li Petri, G., Spanò, V., Spatola, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 801. [Link]

-

Li Petri, G., Spanò, V., Spatola, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 801. [Link]

-

Nakayama, K., Yonekawa, T., & Asanuma, H. (2000). Antibacterial activity of pyrrolidine dithiocarbamate. Journal of antimicrobial chemotherapy, 45(6), 911–913. [Link]

-

Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics, 1-19. [Link]

-

Al-Harbi, S., Ali, A., & Al-Salem, H. S. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic chemistry, 139, 106742. [Link]

-

Gaudernak, E., Seipelt, J., & Skern, T. (1998). Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses. Journal of virology, 72(8), 6882–6884. [Link]

-

Li, G., Liu, T., & Zhang, Y. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. Bioorganic & medicinal chemistry, 28(22), 115764. [Link]

-

Srivastava, S. K., Ramana, K. V., & Bhatnagar, A. (2005). Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options. Endocrine reviews, 26(3), 380–392. [Link]

-

Hauge, M., Vestmar, M., Husted, A. S., Ekberg, J. P., Efanov, A. M., & Rolin, B. (2015). G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1. PloS one, 10(6), e0128775. [Link]

-

Krasavin, M. (2022). (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H)-one Hydrobromide. Molbank, 2022(2), M1368. [Link]

-

Scott, M. K., & Gessner, R. K. (2015). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Journal of visualized experiments : JoVE, (101), 52865. [Link]

-

Bakulev, V. A., & Dar'in, D. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 11158. [Link]

-

Pyrrolizidine alkaloid. (2023, December 29). In Wikipedia. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). ResearchGate. [Link]

-

Al-Malki, A. L., & El-Sharkawy, R. (2023). Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. Molecules, 28(14), 5431. [Link]

-

Pyrrolidine. (2024, January 26). In Wikipedia. [Link]

-

Serotonin–norepinephrine reuptake inhibitor. (2024, February 3). In Wikipedia. [Link]

-

Rasal, A. M., & Kauthale, B. V. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4707-4731. [Link]

-

Tanner, J. J. (2017). The Substrate Versatility of Δ 1 -Pyrroline-5-carboxylate Reductase (ProC) from Escherichia coli. Molecules, 22(12), 2157. [Link]

-

Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

-

Alqurashi, N., Al-Obeed, O., & Al-Amri, A. (2023). PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment. Cancers, 15(13), 3326. [Link]

-

Liu, S. F., Ye, X., & Malik, A. B. (1999). Inhibition of NF-κB activation by pyrrolidine dithiocarbamate prevents in vivo expression of proinflammatory genes. Circulation, 100(12), 1330–1337. [Link]

-

Burger, J. A., & Peled, A. (2009). CXCL12 (SDF-1)/CXCR4 pathway in cancer. Clinical cancer research, 15(24), 7542-7546. [Link]

-

Takeda, S., & Imoto, M. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Journal of diabetes research, 2013, 561357. [Link]

-

Luo, J., & Feng, Y. (2016). GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and therapeutic medicine, 12(2), 643–648. [Link]

-

Renin inhibitors - mechanisms of action. (2009). Australian Prescriber. [Link]

-

EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. (n.d.). SciSpace. [Link]

-

Hwang, Y. C., & Sato, S. (2020). Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. Frontiers in pharmacology, 11, 574. [Link]

-

Shukla, S., & Meeran, S. M. (2022). Potential of histone deacetylase inhibitors in the control and regulation of prostate, breast and ovarian cancer. Frontiers in genetics, 13, 1033282. [Link]

-

Rana, S., & Sharma, S. (2021). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules, 26(18), 5549. [Link]

-

The protective effect of NF-κB signaling pathway inhibitor PDTC on mice with chronic atrophic gastritis. (2021). Taylor & Francis Online. [Link]

-

O'Connell, J. D., & Mankin, A. S. (2017). Biosynthesis of the pyrrolidine protein synthesis inhibitor anisomycin involves novel gene ensemble and cryptic biosynthetic steps. Proceedings of the National Academy of Sciences, 114(16), 4235-4240. [Link]

-

Sabbah, D. A., & Zhong, H. A. (2020). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 12(8), 2217. [Link]

-

PDTC inhibits the activation of NF-κB signaling pathway and alleviates tGCI-induced neuronal damage in CA1. (n.d.). ResearchGate. [Link]

-

Gkotzamanidou, M., & Garmpis, N. (2023). Potential of Dietary HDAC2i in Breast Cancer Patients Receiving PD-1/PD-L1 Inhibitors. Cancers, 15(13), 3462. [Link]

-

Stanton, P. K., & Sarvey, J. M. (1988). Anisomycin, an inhibitor of protein synthesis, blocks late phases of LTP phenomena in the hippocampal CA1 region in vitro. Brain research, 451(1-2), 351–355. [Link]

-

Itagaki, S., & Suganami, T. (2014). The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism. Frontiers in endocrinology, 5, 142. [Link]

-

Cathcart, J., & Cao, W. (2015). Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes. Journal of cancer metastasis and treatment, 1(2), 95–102. [Link]

-

Renin–angiotensin system. (2024, January 29). In Wikipedia. [Link]

-

Mechanism of Action for Inhibitors of the Renin-Angiotensin System... (n.d.). ResearchGate. [Link]

-

Hansen, S. V., & Ulven, T. (2017). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular metabolism, 6(9), 1073–1083. [Link]

-

The promise of using histone deacetylase inhibitors in combination treatment against breast cancer and other solid tumors. (2021). Chinese Clinical Oncology. [Link]

-

The protective effect of NF-κB signaling pathway inhibitor PDTC on mice with chronic atrophic gastritis. (2021). PubMed. [Link]

-

Anisomycin is a Multifunctional Drug: More than Just a Tool to Inhibit Protein Synthesis. (2019). Current drug targets. [Link]

-

Brown, P. D. (2000). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Investigational new drugs, 18(1), 1–13. [Link]

-

El-Kabbani, O., & Podjarny, A. (2007). Aldose reductase structures: implications for mechanism and inhibition. Cellular and Molecular Life Sciences, 64(1), 48-60. [Link]

-

Drug trio found to block tumour resistance in pancreatic cancer models. (2026, January 29). European Pharmaceutical Review. [Link]

-

Recent Studies of Aldose Reductase Enzyme Inhibition for Diabetic Complications. (2013). Current medicinal chemistry. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bu.edu [bu.edu]

- 10. Workflow for Defining Reference Chemicals for Assessing Performance of In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. protocols.io [protocols.io]

- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 19. promega.com.cn [promega.com.cn]

- 20. jyoungpharm.org [jyoungpharm.org]

- 21. researchgate.net [researchgate.net]

- 22. quickzyme.com [quickzyme.com]

- 23. biovendor.com [biovendor.com]

- 24. In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]